Cas no 1895781-68-6 (1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine)

1-Methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine is a pyrazole derivative with a methylsulfanyl functional group, offering versatile reactivity in organic synthesis. Its structure features a reactive amine group at the 5-position and a methylsulfanyl substituent, making it useful for heterocyclic modifications and pharmaceutical intermediates. The compound exhibits stability under standard conditions, facilitating handling and storage. Its dual functionality allows for selective derivatization, enabling applications in agrochemical and medicinal chemistry research. The presence of sulfur enhances potential interactions in biological systems, while the pyrazole core provides a robust scaffold for further functionalization. Suitable for controlled reactions, it serves as a key intermediate in the development of specialized chemical compounds.
1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine structure
1895781-68-6 structure
商品名:1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine
CAS番号:1895781-68-6
MF:C6H11N3S
メガワット:157.236639261246
CID:6294249
PubChem ID:117215914

1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine
    • 1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
    • EN300-1765512
    • 1895781-68-6
    • インチ: 1S/C6H11N3S/c1-9-6(7)3-5(8-9)4-10-2/h3H,4,7H2,1-2H3
    • InChIKey: OSMXJIBAYLLCCM-UHFFFAOYSA-N
    • ほほえんだ: S(C)CC1C=C(N)N(C)N=1

計算された属性

  • せいみつぶんしりょう: 157.06736854g/mol
  • どういたいしつりょう: 157.06736854g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 109
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1765512-1.0g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
1g
$1157.0 2023-05-23
Enamine
EN300-1765512-0.1g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
0.1g
$1019.0 2023-09-20
Enamine
EN300-1765512-5g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
5g
$3355.0 2023-09-20
Enamine
EN300-1765512-10g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
10g
$4974.0 2023-09-20
Enamine
EN300-1765512-0.5g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
0.5g
$1111.0 2023-09-20
Enamine
EN300-1765512-5.0g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
5g
$3355.0 2023-05-23
Enamine
EN300-1765512-10.0g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
10g
$4974.0 2023-05-23
Enamine
EN300-1765512-0.25g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
0.25g
$1065.0 2023-09-20
Enamine
EN300-1765512-2.5g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
2.5g
$2268.0 2023-09-20
Enamine
EN300-1765512-0.05g
1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine
1895781-68-6
0.05g
$972.0 2023-09-20

1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine 関連文献

1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amineに関する追加情報

Introduction to 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine (CAS No. 1895781-68-6)

1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine, identified by the chemical identifier CAS No. 1895781-68-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine consists of a pyrazole core substituted with a methyl group at the 1-position, a (methylsulfanyl)methyl group at the 3-position, and an amine functional group at the 5-position. This arrangement confers unique electronic and steric properties to the molecule, which are critical in determining its interactions with biological targets. The presence of the methylsulfanyl moiety, in particular, suggests potential for sulfur-containing interactions that are often exploited in medicinal chemistry for their ability to modulate enzyme activity and receptor binding.

In recent years, there has been growing interest in pyrazole derivatives as scaffolds for developing novel therapeutic agents. Pyrazoles are known for their versatility in drug design, with examples ranging from antiviral to anti-inflammatory applications. The specific substitution pattern in 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine positions it as a promising candidate for further exploration in this context.

One of the most compelling aspects of this compound is its potential as a precursor or analog for biologically active molecules. Researchers have been exploring its derivatives to identify new pharmacophores that could lead to the development of drugs with improved efficacy and reduced side effects. The methylsulfanyl group, for instance, has been shown to enhance binding affinity in certain protein targets, making it a valuable feature for medicinal chemists.

Recent studies have highlighted the importance of pyrazole derivatives in addressing various therapeutic challenges. For example, modifications of the pyrazole core have been investigated for their potential in treating neurological disorders, cancer, and infectious diseases. The unique structural features of 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine make it a candidate for such applications, particularly given its ability to interact with biological macromolecules in novel ways.

The synthesis of 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine presents an interesting challenge due to the need to introduce multiple functional groups with high precision. Advanced synthetic methodologies have been employed to achieve this goal, including multi-step organic reactions that require careful optimization. The development of efficient synthetic routes is crucial for scaling up production and enabling further biological testing.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit properties relevant to drug development. For instance, interactions with enzymes or receptors could be modulated by subtle changes in the substitution pattern around the pyrazole ring. This flexibility makes 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine a valuable tool for exploring new therapeutic avenues.

The role of computational chemistry in studying compounds like 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine cannot be overstated. Molecular modeling techniques allow researchers to predict how these molecules might behave in biological systems before conducting expensive wet-lab experiments. This approach has accelerated drug discovery significantly by providing insights into binding affinities, metabolic stability, and other critical parameters.

Future research directions may include exploring the pharmacokinetic properties of this compound and its derivatives. Understanding how these molecules are processed by the body is essential for developing drugs that are both effective and safe. Additionally, investigating their potential toxicity profiles will be crucial before they can be considered for clinical use.

The broader implications of research on compounds like 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine extend beyond individual drug development. They contribute to our fundamental understanding of how small molecules interact with biological systems, which can inform future discoveries across multiple disciplines. This underscores the importance of continued investment in basic research alongside applied drug discovery efforts.

In conclusion,1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-aminedemonstrates significant promise as a scaffold for developing novel therapeutic agents. Its unique structural features and potential biological activities make it a subject of considerable interest among researchers in pharmaceutical chemistry and medicinal biology. As our understanding of its properties grows through further study, this compound is likely to play an important role in future drug development efforts.

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